![molecular formula C16H18O B14665365 1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene CAS No. 36707-23-0](/img/structure/B14665365.png)
1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene is an organic compound with the molecular formula C16H18O2 It is a derivative of anisole, characterized by the presence of a methoxy group and a 4-methylphenylethyl substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene can be synthesized through several methods. One common approach involves the alkylation of anisole with 4-methylphenylethyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo hydrogenation to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-methoxy-4-[2-(4-methylcyclohexyl)ethyl]benzene.
Substitution: Formation of 4-bromo-1-methoxy-2-(4-methylphenyl)ethylbenzene or 4-nitro-1-methoxy-2-(4-methylphenyl)ethylbenzene.
Scientific Research Applications
1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The aromatic ring can undergo π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Anisole (Methoxybenzene): Lacks the 4-methylphenylethyl substituent, making it less complex.
4-Methoxytoluene (p-Methylanisole): Contains a methyl group instead of the 4-methylphenylethyl substituent.
4-Ethylanisole: Features an ethyl group instead of the 4-methylphenylethyl substituent.
Uniqueness: 1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene is unique due to the presence of both a methoxy group and a 4-methylphenylethyl substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
36707-23-0 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-methoxy-4-[2-(4-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H18O/c1-13-3-5-14(6-4-13)7-8-15-9-11-16(17-2)12-10-15/h3-6,9-12H,7-8H2,1-2H3 |
InChI Key |
YYILUAFUCHCARH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
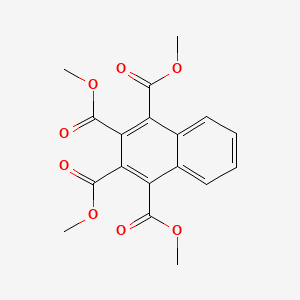
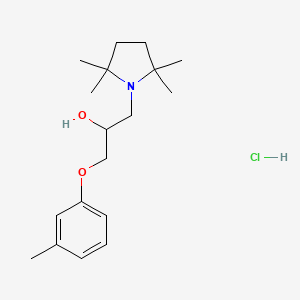

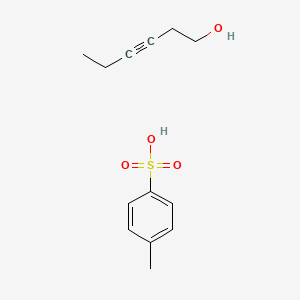
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)

![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)

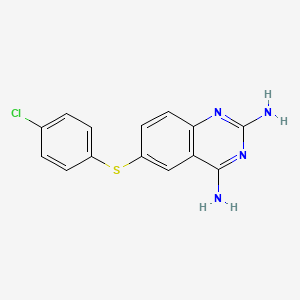
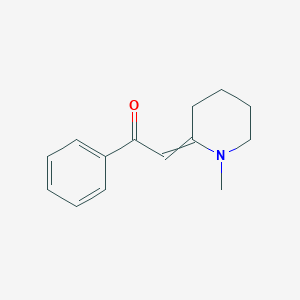
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
